An In-depth Technical Guide to 2-Amino-5-iodobenzonitrile (CAS: 132131-24-9): Synthesis, Reactivity, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Amino-5-iodobenzonitrile (CAS: 132131-24-9): Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: Unveiling the Potential of a Key Building Block
In the landscape of modern medicinal chemistry and synthetic organic chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. 2-Amino-5-iodobenzonitrile, a seemingly simple molecule, has emerged as a critical and versatile intermediate, particularly in the synthesis of targeted therapeutics. Its unique trifunctional nature—an aromatic amine, a nitrile group, and an iodine atom—provides a rich platform for a diverse array of chemical transformations. This guide, intended for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the core attributes of 2-Amino-5-iodobenzonitrile, from its fundamental properties and synthesis to its key reactions and applications, with a focus on the practical insights that drive successful research and development.
Physicochemical Properties: A Foundation for Synthetic Strategy
A thorough understanding of the physicochemical properties of a starting material is the bedrock of successful process development and reaction optimization. 2-Amino-5-iodobenzonitrile is a solid at room temperature, and its solubility profile dictates the choice of reaction media.[1] The table below summarizes its key properties.
| Property | Value | Source(s) |
| CAS Number | 132131-24-9 | [2] |
| Molecular Formula | C₇H₅IN₂ | [2] |
| Molecular Weight | 244.04 g/mol | [2] |
| Appearance | White to light yellow crystalline solid | [1] |
| Melting Point | 84-88 °C | [3] |
| Boiling Point | 333.6 °C at 760 mmHg | [3] |
| Density | 1.98 g/cm³ | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and dimethylformamide (DMF) | [1] |
graph "2_Amino_5_iodobenzonitrile_Structure" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; F [label=""]; N1 [label="N"]; H1 [label="H"]; H2 [label="H"]; C7 [label="C"]; N2 [label="N"]; I [label="I"];A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5];
Caption: Workflow for the synthesis of 2-Amino-5-iodobenzonitrile.
Key Reactions and Synthetic Utility: A Hub for Molecular Diversity
The synthetic power of 2-Amino-5-iodobenzonitrile lies in the differential reactivity of its three functional groups. The iodine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, the amino group can be functionalized or participate in cyclization reactions, and the nitrile group can be transformed into other functionalities.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in 2-Amino-5-iodobenzonitrile is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through transition-metal catalysis. The Suzuki-Miyaura and Heck reactions are two of the most powerful and widely used transformations in this context. [4] 1. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organoboron species with an organic halide. [5]In the case of 2-Amino-5-iodobenzonitrile, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.
Generic Experimental Protocol for Suzuki-Miyaura Coupling:
Materials:
-
2-Amino-5-iodobenzonitrile
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane, Toluene, DMF, with or without water)
Procedure:
-
To an oven-dried flask, add 2-Amino-5-iodobenzonitrile, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the palladium catalyst and the degassed solvent(s).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed.
-
After cooling to room temperature, the reaction is worked up by partitioning between an organic solvent and water.
-
The product is purified by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
2. Heck Reaction:
The Heck reaction facilitates the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. [6]This reaction provides a powerful method for extending the carbon framework of 2-Amino-5-iodobenzonitrile with various vinyl groups.
Generic Experimental Protocol for Heck Reaction:
Materials:
-
2-Amino-5-iodobenzonitrile
-
Alkene
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Base (e.g., Et₃N, K₂CO₃)
-
Solvent (e.g., DMF, Acetonitrile)
Procedure:
-
In a reaction vessel, combine 2-Amino-5-iodobenzonitrile, the alkene, the palladium catalyst, and the base in a suitable solvent.
-
Heat the mixture under an inert atmosphere to the required temperature (typically 80-140 °C).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction and perform an aqueous work-up.
-
Purify the product by column chromatography or recrystallization.
Synthesis of Quinazoline Derivatives
The ortho-disposed amino and nitrile functionalities of 2-Amino-5-iodobenzonitrile make it an excellent precursor for the synthesis of quinazoline and quinazolinone scaffolds, which are prevalent in many biologically active compounds. [2][7]The general strategy involves the reaction of the aminobenzonitrile with a one-carbon synthon, such as an orthoformate or formamide, to construct the pyrimidine ring.
This approach is exemplified in the synthesis of intermediates for the anticancer drug Lapatinib. [3]
Applications in Drug Discovery and Medicinal Chemistry
The primary and most well-documented application of 2-Amino-5-iodobenzonitrile is as a key starting material in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of breast cancer. [2][4]The synthesis involves the construction of the quinazoline core, where the iodine atom of a derivative of 2-Amino-5-iodobenzonitrile is subsequently used in a Suzuki coupling reaction to introduce the furan moiety of Lapatinib.
Beyond Lapatinib, the versatile reactivity of 2-Amino-5-iodobenzonitrile makes it a valuable building block for the generation of libraries of diverse heterocyclic compounds for screening in various drug discovery programs. The quinazoline core, readily accessible from this starting material, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. [2][7]
Caption: Role of 2-Amino-5-iodobenzonitrile in a drug discovery workflow.
Safety, Handling, and Toxicology
As with any chemical reagent, proper safety precautions are essential when handling 2-Amino-5-iodobenzonitrile. It is classified as harmful and an irritant. [8][9] Hazard and Precautionary Statements:
| Hazard Statements | Precautionary Statements |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. |
| H315: Causes skin irritation. | P264: Wash hands thoroughly after handling. |
| H319: Causes serious eye irritation. | P270: Do not eat, drink or smoke when using this product. |
| H335: May cause respiratory irritation. | P280: Wear protective gloves/protective clothing/eye/face protection. |
| P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [10]* Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [10]* Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents. [8] Toxicological Profile: Detailed toxicological studies on 2-Amino-5-iodobenzonitrile are not extensively available in the public domain. However, based on its classification and the known toxicity of related aromatic amines and nitriles, it should be handled with care. Chronic exposure may lead to adverse health effects. As a general precaution, exposure should be minimized.
Conclusion: A Versatile Tool for Chemical Innovation
2-Amino-5-iodobenzonitrile has firmly established itself as a valuable and versatile building block in organic synthesis, with a particularly significant impact on the field of medicinal chemistry. Its trifunctional nature provides a rich platform for the construction of complex molecular architectures, most notably in the synthesis of the targeted anticancer agent Lapatinib. The ability to readily engage in powerful cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, combined with the potential for diverse functionalization of the amino and nitrile groups, ensures its continued relevance in the pursuit of novel therapeutics and functional materials. As with any potent chemical tool, a thorough understanding of its properties, synthesis, reactivity, and safe handling is paramount to unlocking its full potential.
References
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